Cas no 90223-38-4 (CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER)
CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER Chemical and Physical Properties
Names and Identifiers
-
- CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER
- ethyl (3-nitropyridin-4-yl)carbaMate
- Carbamic acid, (3-nitro-4-pyridinyl)-, ethyl ester (9CI)
- ethyl 3-nitropyridin-4-ylcarbaMate
- Ethyl 3-nitro-4-pyridinylcarbamate #
- 90223-38-4
- Oprea1_477053
- AB00076079-01
- Carbamic acid, N-(3-nitropyrid-4-yl)-, ethyl ester
- Cambridge id 5231185
- Ethyl (3-nitro-4-pyridinyl)carbamate
- Ethyl(3-nitro-4-pyridinyl)carbamate
- L10136
- ethyl N-(3-nitropyridin-4-yl)carbamate
- VENNERPQXXLLRT-UHFFFAOYSA-N
- CBDivE_012971
-
- Inchi: 1S/C8H9N3O4/c1-2-15-8(12)10-6-3-4-9-5-7(6)11(13)14/h3-5H,2H2,1H3,(H,9,10,12)
- InChI Key: VENNERPQXXLLRT-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)NC1C=CN=CC=1[N+]([O-])=O
Computed Properties
- Exact Mass: 211.05930578Da
- Monoisotopic Mass: 211.05930578Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 97Ų
CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658432-5g |
Ethyl (3-nitropyridin-4-yl)carbamate |
90223-38-4 | 98% | 5g |
¥2118.00 | 2024-04-26 |
CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER
Introduction to CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER (CAS No. 90223-38-4)
CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER, identified by its Chemical Abstracts Service (CAS) number 90223-38-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This ester derivative of carbamic acid features a 3-nitro-4-pyridinyl moiety, which imparts unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry. The compound’s structure combines the versatility of the pyridine ring system with the electron-withdrawing effect of the nitro group, positioning it as a promising candidate for further functionalization and application development.
The 3-nitro-4-pyridinyl substituent plays a crucial role in determining the compound’s interaction with biological targets. The nitro group, being highly electronegative, can modulate electronic distributions across the molecule, influencing its solubility, stability, and reactivity. Such characteristics are particularly relevant in drug design, where precise control over molecular interactions is essential for achieving desired pharmacological effects. Additionally, the pyridine ring is a common pharmacophore in many bioactive molecules, further enhancing the potential of this compound as a building block for novel therapeutic agents.
In recent years, there has been growing interest in developing novel derivatives of pyridine-based compounds for their applications in medicinal chemistry. The ethyl ester functionality in CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER not only serves as a protective group for the carbamic acid moiety but also contributes to the compound’s overall hydrophobicity. This balance between hydrophilic and hydrophobic regions can be strategically exploited to improve membrane permeability and bioavailability of drug candidates derived from this scaffold.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop new inhibitors targeting various enzymes and receptors involved in metabolic pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases, which are critical in drug metabolism and detoxification processes. Such findings highlight the compound’s potential as a lead compound or intermediate in drug discovery programs.
The 3-nitro-4-pyridinyl group’s ability to engage in hydrogen bonding and π-stacking interactions with biological targets also makes it an attractive feature for designing molecules with enhanced binding affinity. These interactions are fundamental to drug-receptor recognition and can be fine-tuned through structural modifications. Recent computational studies have demonstrated that subtle changes to the substitution pattern around the pyridine ring can significantly alter binding affinities and selectivity profiles, underscoring the importance of this moiety in medicinal chemistry applications.
Furthermore, the agrochemical sector has shown interest in exploring novel compounds derived from pyridine scaffolds due to their potential as bioactive agents. The nitro group’s reactivity allows for further functionalization via reduction or nucleophilic substitution reactions, enabling the synthesis of diverse derivatives with tailored properties. Such versatility makes CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER a valuable asset in both pharmaceutical and agrochemical research pipelines.
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors such as 3-nitropyridine and ethyl carbamate. Advances in synthetic methodologies have improved yields and purity levels, making it more accessible for large-scale applications. Catalytic processes and green chemistry principles have also been integrated into its production to minimize environmental impact while maintaining high efficiency.
In conclusion, CARBAMIC ACID, (3-NITRO-4-PYRIDINYL)-, ETHYL ESTER (CAS No. 90223-38-4) represents a fascinating example of how structural modifications can yield compounds with significant potential across multiple domains of chemical research. Its unique combination of electronic and steric features positions it as a versatile intermediate for developing new drugs and agrochemicals. As research continues to uncover new applications for this compound and its derivatives, its importance is likely to grow further within the scientific community.
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